molecular formula C28H24ClN5OS B11066833 6-chloro-3-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

Cat. No.: B11066833
M. Wt: 514.0 g/mol
InChI Key: RSLJSKMFUSDOPS-UHFFFAOYSA-N
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Description

6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE is a complex organic compound that features a quinolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE typically involves multi-step organic reactions. One common approach is to start with the quinolinone core and introduce the chloro, phenyl, and triazolyl substituents through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE shares structural similarities with other quinolinone derivatives, such as 6-chloro-4-phenylquinolin-2(1H)-one and 3-{[4-cyclohexyl-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one.
  • Unique Features: The presence of the triazolyl and pyridyl groups, along with the specific substitution pattern, distinguishes this compound from other quinolinone derivatives. These unique features may confer specific biological activities or chemical reactivity.

By understanding the synthesis, reactions, applications, and mechanisms of 6-CHLORO-3-{[4-CYCLOHEXYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C28H24ClN5OS

Molecular Weight

514.0 g/mol

IUPAC Name

6-chloro-3-[(4-cyclohexyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C28H24ClN5OS/c29-20-13-14-23-22(16-20)24(18-8-3-1-4-9-18)25(27(35)31-23)36-28-33-32-26(19-10-7-15-30-17-19)34(28)21-11-5-2-6-12-21/h1,3-4,7-10,13-17,21H,2,5-6,11-12H2,(H,31,35)

InChI Key

RSLJSKMFUSDOPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CN=CC=C6

Origin of Product

United States

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